

A Comparative Guide to Inter-Laboratory Quantification of Apremilast

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Compound of Interest

Compound Name: Apremilast-d5

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis.[1] While direct inter-laboratory comparison studies are not readily available in published literature, this document compiles and compares validation data from various independent studies to offer insights into the performance of commonly employed analytical techniques. The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: A Comparative Analysis of Apremilast Quantification Methods

The following table summarizes the performance characteristics of different analytical methods for Apremilast quantification as reported in various studies. This allows for a cross-method comparison of key validation parameters.

Method	Matrix	Linearity Range (µg/mL)	Correlation Coefficient (r ²)	Accuracy (% Recovery)	Precision (%RSD)	LOD (µg/mL)	LOQ (µg/mL)	Reference
RP-HPLC	Bulk and Tablets	2.50 - 7.50	0.9999	98 - 102	< 2	-	-	[2]
UV-Spectrophotometry	Bulk and Tablets	2 - 10	0.999	-	< 2 (Intraday & Interday)	-	-	[3]
RP-HPLC	Bulk and Tablets	5 - 30	0.995	-	-	0.519	1.572	[4]
RP-HPLC	Bulk and Tablets	2 - 10	0.9989	99.18 - 101.61	-	0.003	0.001	
HPLC	Microemulsion	1.25 - 200	0.999	-	-	-	-	
UPLC-MS/MS	Rat Plasma	0.0001 - 0.1	-	95.6 - 106.4	< 7.8 (Intraday), < 9.6 (Interday)	-	-	
HPLC-MS/MS	Beagle Dog Plasma & Urine	0.005 - 1	-	-	< 12.92 (Intraday), < 10.64 (Interday)	-	0.005	

UPLC-MS/MS	Rabbit Plasma	0.00003 - 0.048	> 0.998	-	-	-	-
UPLC-MS/MS	Beagle Dog Plasma	0.002 - 3	-	92.4 - 101.1	< 6 (Intraru n), < 9 (Interru n)	-	-

Experimental Protocols

Below are detailed methodologies for two common analytical techniques used for Apremilast quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used for the quantification of Apremilast in bulk drug and pharmaceutical dosage forms.

a) Instrumentation and Conditions:

- System: Agilent 1260 Infinity II HPLC system with an autosampler and a UV detector.
- Column: Zodiac C18 (150 x 4.6mm, 5µm).
- Mobile Phase: A mixture of water, acetonitrile, and orthophosphoric acid in a ratio of 25:75:0.2 (v/v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 230 nm.
- Injection Volume: 20 µL.
- Temperature: Ambient.

b) Standard and Sample Preparation:

- **Standard Stock Solution:** Accurately weigh and dissolve 10 mg of Apremilast reference standard in 10 mL of acetonitrile to obtain a concentration of 1000 µg/mL. Further dilutions can be made with the mobile phase to achieve desired concentrations for the calibration curve.
- **Sample Preparation (Tablets):** Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 10 mg of Apremilast into a 10 mL volumetric flask. Add a small amount of acetonitrile, sonicate for 15 minutes to dissolve, and then make up the volume with acetonitrile. Filter the solution to remove any insoluble excipients.

c) **Method Validation:** The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ).

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is highly sensitive and selective, making it suitable for quantifying Apremilast in biological matrices like plasma.

a) **Instrumentation and Conditions:**

- **System:** A UPLC system coupled with a tandem mass spectrometer (e.g., Waters ACQUITY UPLC with a TQD mass spectrometer).
- **Column:** ACQUITY UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm).
- **Mobile Phase:** A gradient elution using acetonitrile and 0.1% formic acid in water.
- **Flow Rate:** A typical flow rate for UPLC is between 0.2 and 0.5 mL/min.
- **Ionization Mode:** Electrospray ionization (ESI) in positive mode.
- **MRM Transitions:** For Apremilast, the transition is m/z 461.3 → 178.2. For an internal standard like clopidogrel, it is m/z 322.2 → 184.1.

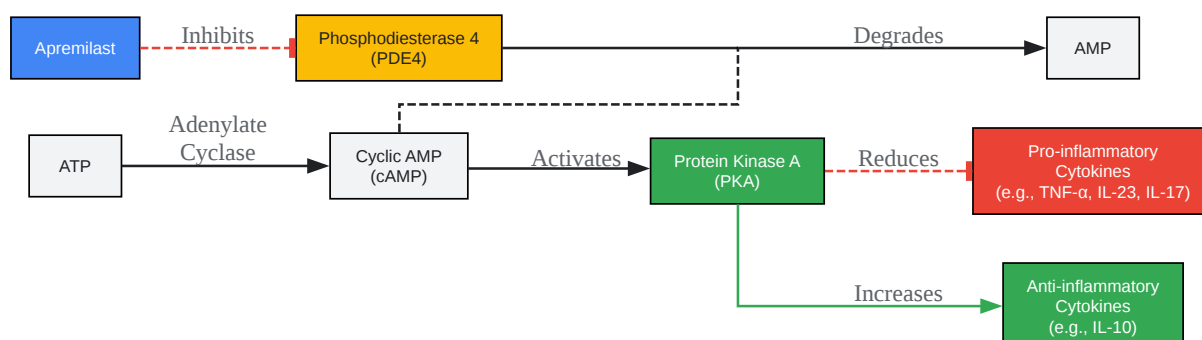
b) **Standard and Sample Preparation:**

- **Standard Stock Solution:** Prepare a stock solution of Apremilast (e.g., 1.00 mg/mL) in methanol. Create working solutions by further diluting the stock solution with methanol.
- **Sample Preparation (Plasma):** Employ a protein precipitation method. To 0.1 mL of plasma, add 0.2 mL of acetonitrile. Vortex to mix and then centrifuge to pellet the precipitated proteins. The supernatant is then collected for analysis.

c) **Method Validation:** The bioanalytical method should be validated for selectivity, linearity, accuracy, precision, recovery, and stability as per regulatory guidelines.

Mandatory Visualizations

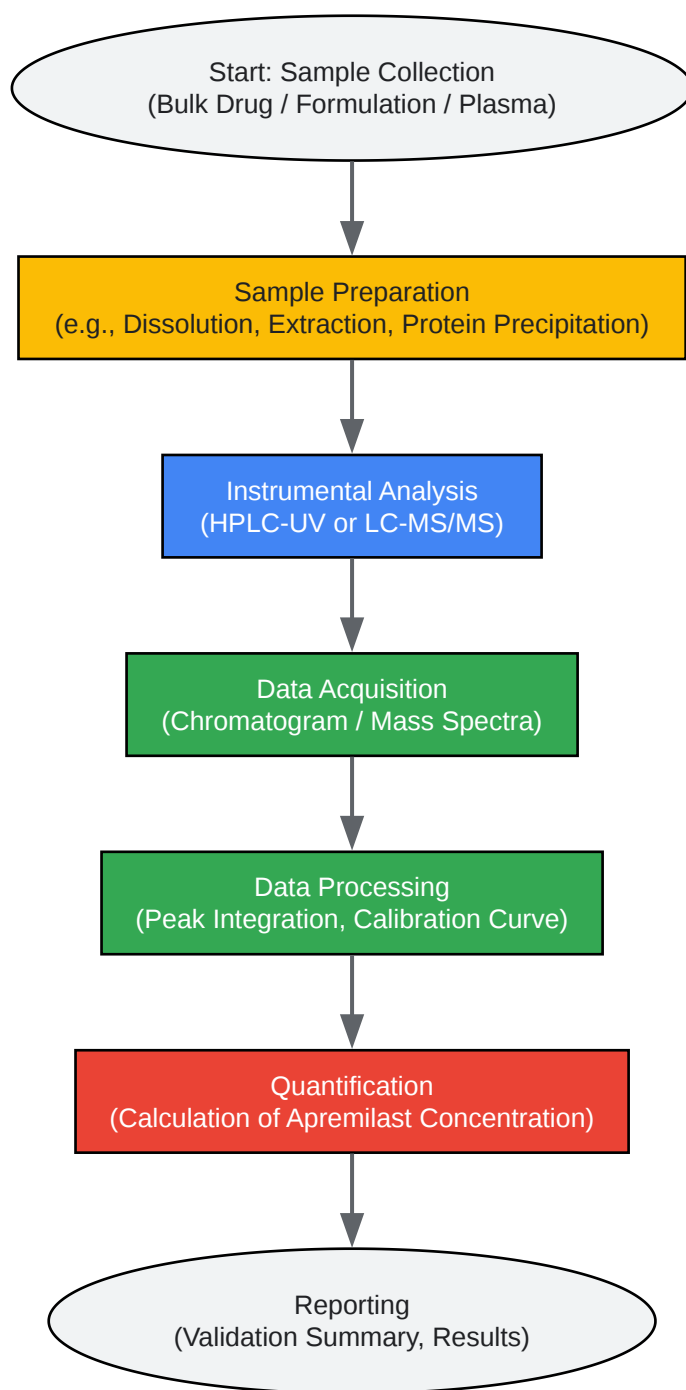
Signaling Pathway of Apremilast



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Caption: Apremilast inhibits PDE4, increasing cAMP levels and modulating inflammatory responses.

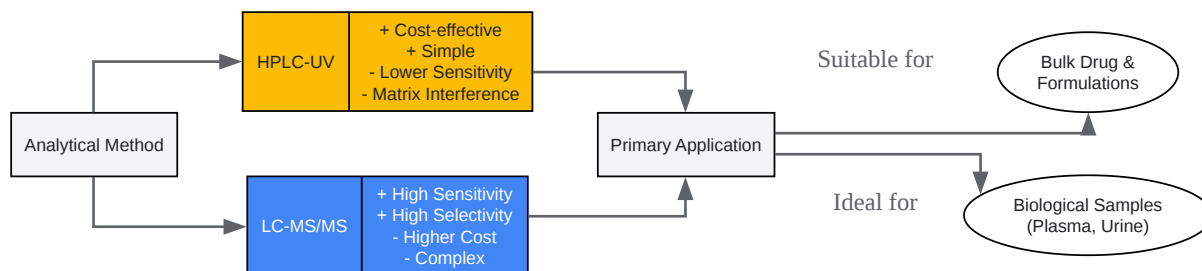
Experimental Workflow for Apremilast Quantification



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Caption: Generalized workflow for the quantification of Apremilast from various sample types.

Logical Comparison of Analytical Methods



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Caption: Comparison of HPLC-UV and LC-MS/MS for Apremilast analysis based on key attributes.

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